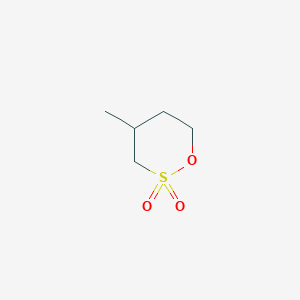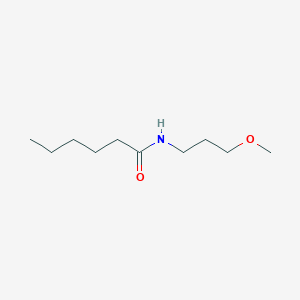
n-(3-Methoxypropyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Methoxypropyl)hexanamide: is a chemical compound with the molecular formula C10H21NO2 It is an amide derivative of hexanoic acid, where the amide nitrogen is substituted with a 3-methoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxypropyl)hexanamide typically involves the reaction of hexanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HoBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: n-(3-Methoxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of n-(3-Hydroxypropyl)hexanamide.
Reduction: Formation of n-(3-Methoxypropyl)hexylamine.
Substitution: Formation of various substituted amides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
n-(3-Methoxypropyl)hexanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(3-Methoxypropyl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
n-Hexanamide: A simpler amide with no substituents on the nitrogen.
n-(3-Hydroxypropyl)hexanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.
n-(3-Methoxypropyl)butanamide: A similar compound with a shorter carbon chain.
Uniqueness: n-(3-Methoxypropyl)hexanamide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6283-00-7 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)hexanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-7-10(12)11-8-6-9-13-2/h3-9H2,1-2H3,(H,11,12) |
Clave InChI |
YWLLMTOOSQFUDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



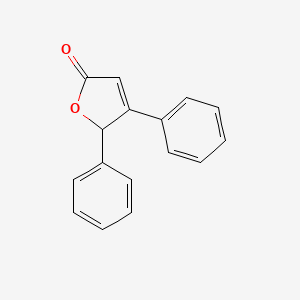
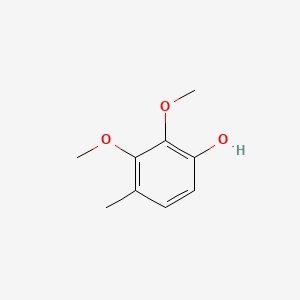
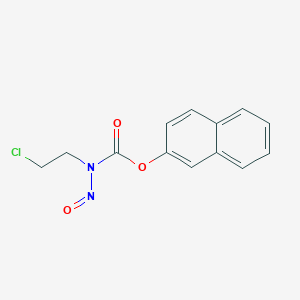
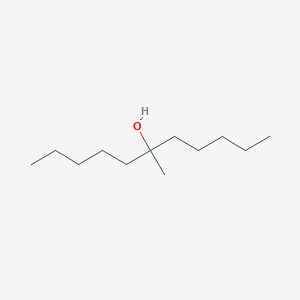
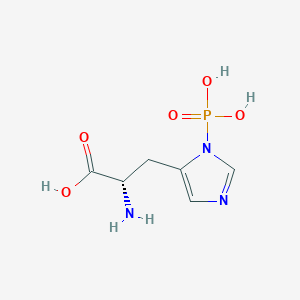

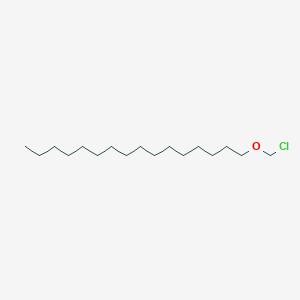
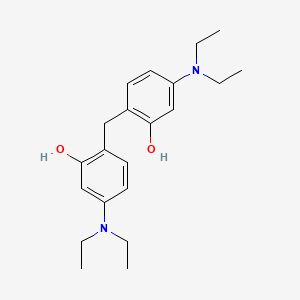
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

